6-Deschloro-6,7-epoxy Cyproterone Acetate
Description
Elucidation of Specific Reaction Steps for Epoxide Formation
The introduction of an epoxy group is a critical step in the synthesis of various steroidal compounds. In the context of 6-Deschloro-6,7-epoxy Cyproterone (B1669671) Acetate (B1210297), this involves the transformation of a carbon-carbon double bond between positions 6 and 7 of the steroid's B-ring.
The conversion of a C6=C7 olefin (a carbon-carbon double bond) to an epoxide is a common reaction in steroid synthesis. This transformation is typically achieved through an oxidation reaction. In the synthesis of Cyproterone Acetate, a precursor molecule containing a double bond at the C6-C7 position is treated with an oxidizing agent to form the 6,7α-epoxy function google.com. This epoxidation step is a pivotal part of the synthetic route, creating a reactive epoxide ring that can be further modified in subsequent steps.
While various oxidizing agents can be employed for epoxidation reactions, the specific use of benzoyl peroxide for the 6,7-epoxidation of 6-deschloro cyproterone acetate precursors is a subject of detailed synthetic chemistry. Peroxides, in general, are known to be effective reagents for the epoxidation of olefins. The reaction mechanism typically involves the transfer of an oxygen atom from the peroxide to the double bond, resulting in the formation of the three-membered epoxide ring. The choice of the specific peroxide and reaction conditions can influence the stereochemistry and yield of the resulting epoxide.
Position of 6-Deschloro-6,7-epoxy Cyproterone Acetate within Cyproterone Acetate Synthetic Schemes
The presence of this compound in the manufacturing process of Cyproterone Acetate highlights its dual role as both a potential intermediate and an impurity.
In the multi-step synthesis of Cyproterone Acetate, an epoxy intermediate is crucial. A known synthetic pathway involves the creation of a 6,7α-oxido-4-pregnene-17α-ol-3,20-dione-17-acetate intermediate google.com. This epoxy intermediate is then subjected to further reactions to introduce the chlorine atom at the 6-position and create the final structure of Cyproterone Acetate. Therefore, this compound represents a key structural precursor before the chlorination step in certain synthetic routes.
This compound is recognized as a known impurity in the production of Cyproterone Acetate, where it is designated as "Cyproterone Acetate EP Impurity J" synzeal.comalentris.orgclearsynth.comveeprho.com. Its formation as a byproduct can occur if the epoxidation of the C6=C7 double bond is not followed by a complete chlorination reaction. Incomplete chlorination or side reactions during the synthesis can lead to the presence of this deschloro-epoxy compound in the final product. The control of reaction conditions is therefore critical to minimize the formation of such impurities and ensure the purity of the final active pharmaceutical ingredient.
Interactive Data Table: Chemical Identity of this compound
| Property | Value |
| Chemical Name | This compound |
| Synonym | Cyproterone Acetate EP Impurity J |
| CAS Number | 15423-97-9 |
| Molecular Formula | C24H30O5 |
| Molecular Weight | 398.5 g/mol |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1S,2S,3S,5R,9R,11S,12R,13S,16R,17S)-16-acetyl-2,17-dimethyl-6-oxo-10-oxahexacyclo[10.7.0.02,8.03,5.09,11.013,17]nonadec-7-en-16-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O5/c1-11(25)24(29-12(2)26)8-6-14-19-15(5-7-22(14,24)3)23(4)16-9-13(16)18(27)10-17(23)20-21(19)28-20/h10,13-16,19-21H,5-9H2,1-4H3/t13-,14+,15+,16+,19+,20-,21+,22+,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFELGPWPVWOTLJ-IWMHJGDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C4C(O4)C5=CC(=O)C6CC6C35C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H]4[C@H](O4)C5=CC(=O)[C@@H]6C[C@@H]6[C@]35C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80540378 | |
| Record name | [(1S,2S,3S,5R,9R,11S,12R,13S,16R,17S)-16-acetyl-2,17-dimethyl-6-oxo-10-oxahexacyclo[10.7.0.02,8.03,5.09,11.013,17]nonadec-7-en-16-yl] acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80540378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15423-97-9 | |
| Record name | [(1S,2S,3S,5R,9R,11S,12R,13S,16R,17S)-16-acetyl-2,17-dimethyl-6-oxo-10-oxahexacyclo[10.7.0.02,8.03,5.09,11.013,17]nonadec-7-en-16-yl] acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80540378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6α,7α-Epoxy-17-hydroxy-1α,2α-methylenepregna-4-ene-3,20-dione-17-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Structural Characterization and Stereochemistry of the Epoxy Moiety
Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation of 6-Deschloro-6,7-epoxy Cyproterone (B1669671) Acetate (B1210297)
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone in the structural elucidation of complex organic molecules like 6-Deschloro-6,7-epoxy Cyproterone Acetate. Both ¹H and ¹³C NMR spectroscopy would provide a detailed map of the carbon and proton framework. In the ¹H NMR spectrum, the protons on the epoxide ring are expected to appear in a characteristic chemical shift region, typically between δ 2.5 and 3.5 ppm. libretexts.org The coupling constants between these protons would be indicative of the cis or trans relationship of the epoxide ring with respect to the steroid's A and B rings. For instance, the signal for the 6-H and 7-H protons would likely show a specific coupling pattern confirming their spatial orientation. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would be instrumental in assigning all proton and carbon signals unambiguously and establishing the connectivity throughout the steroid nucleus.
| Spectroscopic Data (Predicted) | Characteristic Features |
| ¹H NMR | Protons on the epoxide ring (C6-H, C7-H) expected in the δ 2.5-3.5 ppm range. |
| ¹³C NMR | Carbons of the epoxide ring (C6, C7) would show characteristic shifts in the δ 50-70 ppm region. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the exact mass of C₂₄H₃₀O₅. |
| Infrared (IR) Spectroscopy | Characteristic C-O stretching vibrations for the epoxide ring around 1250 cm⁻¹ and 800-900 cm⁻¹. |
Stereochemical Aspects of the 6,7-Epoxide Ring Formation
The formation of the 6,7-epoxide ring in this derivative of Cyproterone Acetate is not a random process but is dictated by the inherent stereochemistry of the steroidal precursor.
The precursor to this compound contains a conjugated diene system in its B-ring (a 4,6-diene). The epoxidation of such steroidal dienes is known to be highly diastereoselective. The attacking epoxidizing agent, typically a peroxy acid, approaches the double bond from the less sterically hindered face of the steroid nucleus.
In the case of the 4,6-diene of the Cyproterone Acetate precursor, the β-face (top face) is sterically hindered by the angular methyl group at the C-10 position. Consequently, the epoxidizing agent preferentially attacks the α-face (bottom face) of the molecule. This results in the formation of a 6α,7α-epoxide. researchgate.netrsc.org This high degree of diastereoselectivity is a common feature in steroid chemistry and is a powerful tool for controlling the stereochemical outcome of reactions. Research on the epoxidation of similar steroidal 4,6-dienes confirms that the 6α,7α-epoxide is the major product. researchgate.net
| Factor | Influence on Diastereoselectivity |
| Steric Hindrance | The C-10 angular methyl group blocks the β-face, directing the epoxidizing agent to the α-face. |
| Reagent Approach | Peroxy acids and other epoxidizing agents approach from the less hindered α-face. |
| Resulting Stereochemistry | Predominant formation of the 6α,7α-epoxide isomer. |
The introduction of the rigid, three-membered epoxy ring at the 6,7-position significantly influences the conformation of the B-ring and, to a lesser extent, the adjacent A-ring of the steroid nucleus. In a typical steroid, the B-ring adopts a chair or half-chair conformation. The fusion of the 6α,7α-epoxide introduces torsional strain and forces the B-ring into a more constrained conformation, often described as a twisted boat or envelope conformation. nih.gov
Analytical Methodologies for Isolation, Quantification, and Purity Assessment
Chromatographic Techniques for Separation and Purity Profiling
Chromatographic techniques are the cornerstone of pharmaceutical analysis, offering high-resolution separation of complex mixtures. For a steroidal compound like 6-Deschloro-6,7-epoxy Cyproterone (B1669671) Acetate (B1210297), which is structurally similar to the active pharmaceutical ingredient (API), high-performance liquid chromatography (HPLC) and hyphenated mass spectrometry techniques are indispensable.
High-Performance Liquid Chromatography (HPLC) for Impurity Detection
Reverse-phase HPLC (RP-HPLC) is the most prevalent technique for the analysis of Cyproterone Acetate and its impurities. A typical stability-indicating HPLC method employs a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte and impurities between the nonpolar stationary phase and the polar mobile phase.
Forced degradation studies are instrumental in developing a stability-indicating HPLC method. These studies involve subjecting the drug substance to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. A study on Cyproterone Acetate revealed significant degradation under acid and base hydrolysis and oxidative stress conditions. A validated RP-HPLC method capable of separating these degradation products from the main compound is then established.
While a specific chromatogram detailing the retention time of 6-Deschloro-6,7-epoxy Cyproterone Acetate is not publicly available, a general HPLC method for related substances of Cyproterone Acetate is described in the European Pharmacopoeia. This method can be adapted for the detection and quantification of this specific impurity.
Interactive Table: Exemplary HPLC Parameters for Cyproterone Acetate Impurity Profiling
| Parameter | Value |
| Column | Octadecylsilyl silica (B1680970) gel (C18), 3 µm particle size, 125 mm x 4.6 mm |
| Mobile Phase | Acetonitrile : Water (40:60 v/v) |
| Flow Rate | 1.5 mL/min |
| Detection | UV Spectrophotometer at 254 nm |
| Injection Volume | 20 µl |
| Column Temperature | 25°C |
| System Suitability | Resolution of minimum 3.0 between Cyproterone Acetate and Medroxyprogesterone Acetate peaks |
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Confirmation
While HPLC with UV detection is excellent for quantification, mass spectrometry (MS) is the gold standard for structural elucidation and confirmation of impurities. Both GC-MS and LC-MS are powerful tools in this regard, with LC-MS being more commonly used for thermally labile and non-volatile compounds like steroids.
LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of a mass spectrometer. A study on the determination of Cyproterone Acetate in human plasma utilized a fully automated LC-MS/MS method. nih.gov This method employed electrospray ionization (ESI) in the positive ion mode. nih.gov The pseudomolecular ion of Cyproterone Acetate (m/z 417.4) was selected as the precursor ion, which then fragmented to a daughter ion of m/z 357.4. nih.gov
For the structural confirmation of this compound, which has a molecular weight of 398.5 g/mol , a similar LC-MS/MS approach would be employed. The expected protonated molecule [M+H]⁺ would be at m/z 399.5. Fragmentation of this precursor ion in the mass spectrometer would yield a characteristic pattern of product ions, confirming the structure of the impurity.
Interactive Table: Predicted LC-MS/MS Parameters for this compound
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion [M+H]⁺ | m/z 399.2 |
| Potential Product Ions | Fragmentation would likely involve loss of the acetate group and cleavages of the epoxy ring. |
| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification |
Development and Validation of Analytical Methods for Steroidal Impurities
The development and validation of analytical methods for steroidal impurities are governed by stringent regulatory guidelines, such as those from the International Council for Harmonisation (ICH). The validation process ensures that the analytical method is suitable for its intended purpose.
Reference Standard Characterization and Traceability
Accurate quantification of any impurity relies on the availability of a well-characterized reference standard. The reference standard for this compound, also known as Cyproterone Acetate EP Impurity J, is available from several specialized chemical suppliers. pharmaffiliates.com These suppliers provide a Certificate of Analysis (CoA) that includes data from various analytical techniques to confirm the identity and purity of the standard.
The characterization of a reference standard typically includes:
Identity Confirmation: Using techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the chemical structure.
Purity Assessment: Employing HPLC to determine the purity of the standard.
Content Assignment: Often determined by a mass balance approach or by quantitative NMR (qNMR).
Traceability of the reference standard to a pharmacopeial standard (e.g., from the European Pharmacopoeia) is crucial for its use in regulatory submissions. sigmaaldrich.com This ensures consistency and reliability of the analytical results across different laboratories and manufacturing sites.
Applications in Quality Control and Research Material Characterization
The validated analytical methods and characterized reference standards for this compound have direct applications in both quality control (QC) and research settings.
In a QC laboratory, the HPLC method is used for the routine analysis of batches of Cyproterone Acetate drug substance and drug product. It ensures that the level of this compound and other impurities does not exceed the specified limits. This is critical for ensuring the safety and quality of the final pharmaceutical product.
In research and development, these analytical methods are used to:
Characterize new synthetic routes of Cyproterone Acetate by profiling the impurities generated.
Study the stability of the drug substance under various conditions.
Characterize research-grade materials used in preclinical and clinical studies.
Q & A
Q. What are the established synthetic pathways for 6-Deschloro-6,7-epoxy Cyproterone Acetate, and how can reaction conditions be optimized?
- Methodological Answer: Begin with retro-synthetic analysis of the parent compound (Cyproterone Acetate, CAS 427-51-0) to identify feasible modifications . Use statistical design of experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading) and minimize side reactions. Techniques like HPLC or GC-MS should validate intermediate purity . For epoxy group introduction, consider solvent polarity effects on ring-opening side products and employ kinetic studies to isolate the desired product .
Q. How can researchers analytically distinguish this compound from structurally similar derivatives?
- Methodological Answer: Combine spectroscopic techniques:
- NMR : Compare chemical shifts of the deschloro and epoxy moieties with reference spectra.
- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : Resolve ambiguity in stereochemistry for the epoxy group .
Cross-validate results with computational models (e.g., DFT for NMR shift prediction) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer: Refer to GHS classification guidelines (e.g., dermal toxicity H312) for parent compounds . Conduct a hazard analysis using Safety Data Sheets (SDS) of analogous epoxides. Implement engineering controls (fume hoods) and PPE (nitrile gloves, lab coats). Include acute toxicity testing in zebrafish models to assess bioaccumulation risks .
Q. How can in vitro assays be designed to evaluate the anti-androgenic activity of this derivative?
- Methodological Answer: Use androgen receptor (AR) binding assays with radiolabeled ligands (e.g., [³H]-R1881). Include positive controls (e.g., Cyproterone Acetate) and negative controls (solvent-only). For dose-response curves, apply nonlinear regression analysis (GraphPad Prism) to calculate IC₅₀ values. Validate specificity via AR-deficient cell lines .
Q. What experimental approaches assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer: Design accelerated stability studies using ICH guidelines:
- Forced Degradation : Expose the compound to 0.1M HCl/NaOH (pH extremes) and UV light.
- Kinetic Analysis : Monitor degradation via LC-MS and calculate Arrhenius parameters for shelf-life prediction .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported binding affinities of this compound?
- Methodological Answer: Employ molecular dynamics (MD) simulations to compare ligand-receptor binding modes under varying protonation states. Use umbrella sampling to calculate binding free energies (ΔG). Cross-reference with experimental SPR (surface plasmon resonance) data to validate computational predictions . Address discrepancies via multi-parametric regression analysis .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis of this compound?
- Methodological Answer: Implement process analytical technology (PAT) for real-time monitoring (e.g., inline FTIR for epoxy group detection). Use DoE to identify critical quality attributes (CQAs) and apply feedback control loops to adjust reaction parameters dynamically . Statistical process control (SPC) charts can track variability trends .
Q. How do isotopic labeling studies (e.g., ¹³C, ²H) clarify the metabolic fate of this compound in vivo?
- Methodological Answer: Synthesize isotopically labeled analogs via Pd-catalyzed deuteration or ¹³C-enriched precursors. Use LC-HRMS to trace metabolite formation in liver microsomes. Compare fragmentation pathways with unlabeled compounds to distinguish endogenous vs. exogenous metabolites .
Q. What mechanistic insights explain the reduced glucocorticoid activity observed in this derivative compared to Cyproterone Acetate?
- Methodological Answer: Conduct homology modeling of the glucocorticoid receptor (GR) ligand-binding domain. Use docking studies (AutoDock Vina) to compare binding poses. Validate with site-directed mutagenesis (e.g., Ala-scanning of key residues) and reporter gene assays . Free-energy perturbation (FEP) calculations quantify steric clashes from the epoxy group .
Q. How can researchers reconcile conflicting data on the compound’s aqueous solubility across published studies?
- Methodological Answer:
Standardize solubility measurements via the shake-flask method (USP guidelines). Analyze particle size distribution (PSD) via dynamic light scattering (DLS), as nano-aggregation may skew results. Apply Hansen solubility parameters (HSPs) to correlate solubility with solvent polarity . Use multivariate analysis to identify confounding variables (e.g., buffer ionic strength) .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
